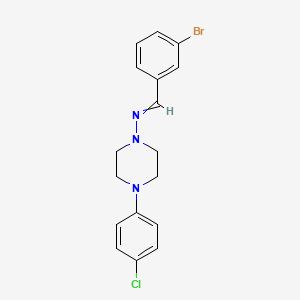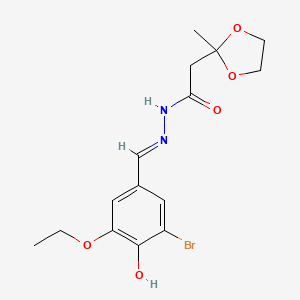
N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, also known as BCPNP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to possess several interesting properties, such as its ability to act as a potent inhibitor of certain enzymes and receptors in the human body. In
Wirkmechanismus
The mechanism of action of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine involves its ability to bind to the active site of the target enzyme or receptor and inhibit its activity. For example, this compound inhibits PDE5 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), which is an important mediator of smooth muscle relaxation. Similarly, this compound inhibits AChE by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, which is an important neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it inhibits. For example, inhibition of PDE5 by this compound results in increased levels of cGMP in smooth muscle cells, leading to relaxation of the smooth muscle and increased blood flow. This effect is the basis for the use of PDE5 inhibitors such as sildenafil (Viagra) in the treatment of erectile dysfunction. Inhibition of AChE by this compound results in increased levels of acetylcholine in the brain, leading to improved cognitive function. This effect is the basis for the use of AChE inhibitors such as donepezil (Aricept) in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine as a research tool is its high potency and selectivity for its target enzymes and receptors. This allows for more precise and specific inhibition of these targets compared to other compounds. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine. One area of interest is the development of more potent and selective inhibitors of PDE5 for the treatment of erectile dysfunction and other conditions. Another area of interest is the development of AChE inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, there is potential for the use of this compound as a tool in the study of the biochemical and physiological processes involved in neurotransmission, smooth muscle relaxation, and inflammation.
Synthesemethoden
The synthesis of N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine involves the reaction of 4-chloroaniline with 3-bromobenzaldehyde in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained in good yield after purification by column chromatography. The chemical structure of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), acetylcholinesterase (AChE), and monoamine oxidase (MAO). These enzymes and receptors are involved in several important physiological processes, such as neurotransmission, smooth muscle relaxation, and inflammation. Therefore, this compound has the potential to be used in the treatment of conditions such as erectile dysfunction, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3/c18-15-3-1-2-14(12-15)13-20-22-10-8-21(9-11-22)17-6-4-16(19)5-7-17/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCJLGWZSIJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364377 |
Source


|
| Record name | N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5789-88-8 |
Source


|
| Record name | N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B6134754.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)
![N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)